molecular formula C20H20N4O4S B472919 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide CAS No. 113012-37-6

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide

Cat. No. B472919
CAS RN: 113012-37-6
M. Wt: 412.5g/mol
InChI Key: VNMYCAYEUAVTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide works by inhibiting the activity of several protein kinases, including BTK, FLT3, and JAK3. BTK is a key regulator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia. JAK3 is a tyrosine kinase that is involved in the signaling pathways of several cytokines, including interleukin-2, interleukin-4, and interleukin-7. By inhibiting the activity of these protein kinases, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide disrupts the signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects:
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to modulate the immune system by inhibiting the activation of B-cells and T-cells. In addition, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is that it has shown potent antitumor activity in preclinical studies. It has also shown potential for the treatment of autoimmune diseases. However, one limitation of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide may have off-target effects that could limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to investigate its potential for combination therapy with other anticancer agents or immunomodulatory agents. In addition, further studies are needed to elucidate the mechanisms of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide and to identify potential biomarkers for patient selection. Finally, more research is needed to understand the potential limitations and off-target effects of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide.

Synthesis Methods

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4,6-dimethyl-2-aminopyrimidine with p-nitrophenyl sulfonamide. This reaction produces 4,6-dimethyl-2-(4-nitrophenylsulfonamido)pyrimidine. The next step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst. This results in the formation of 4,6-dimethyl-2-(4-aminophenylsulfonamido)pyrimidine. The final step involves the reaction of 4,6-dimethyl-2-(4-aminophenylsulfonamido)pyrimidine with 3-methoxybenzoyl chloride to produce N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is being studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and JAK3, which are involved in the regulation of cell growth and survival. In preclinical studies, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide has demonstrated antitumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-13-11-14(2)22-20(21-13)24-29(26,27)18-9-7-16(8-10-18)23-19(25)15-5-4-6-17(12-15)28-3/h4-12H,1-3H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMYCAYEUAVTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide

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